

Methods for Assessing Calderasib Target Engagement In Vivo: Application Notes and Protocols

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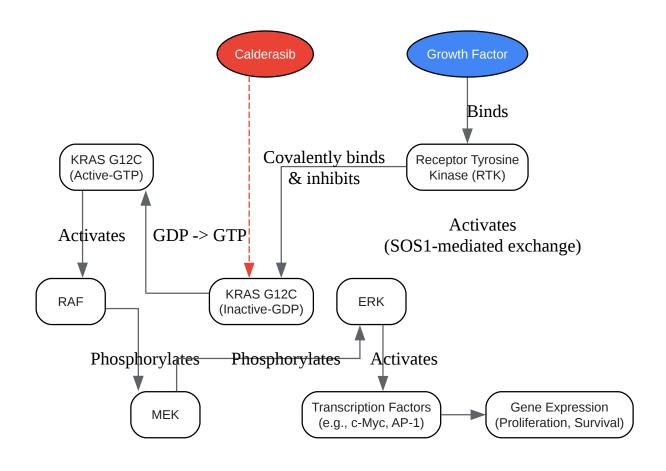
Introduction

Calderasib (MK-1084) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers.[1] Assessing the extent to which **Calderasib** engages its target in vivo is critical for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and establishing a clear link between target engagement and clinical response.[2] These application notes provide detailed protocols for key methodologies to assess **Calderasib**'s target engagement in preclinical and clinical settings.

KRAS G12C Signaling Pathway and Calderasib's Mechanism of Action

KRAS is a small GTPase that acts as a molecular switch in cellular signaling. In its active, GTP-bound state, KRAS promotes downstream signaling through pathways such as the MAPK/ERK cascade (RAF-MEK-ERK), leading to cell proliferation, survival, and differentiation. [2][3] The G12C mutation results in a constitutively active KRAS protein, driving uncontrolled tumor growth.[2] **Calderasib** selectively and covalently binds to the cysteine residue of the KRAS G12C mutant, locking the protein in an inactive, GDP-bound state and thereby inhibiting downstream signaling.[1]





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Caption: KRAS G12C signaling pathway and the inhibitory action of **Calderasib**.

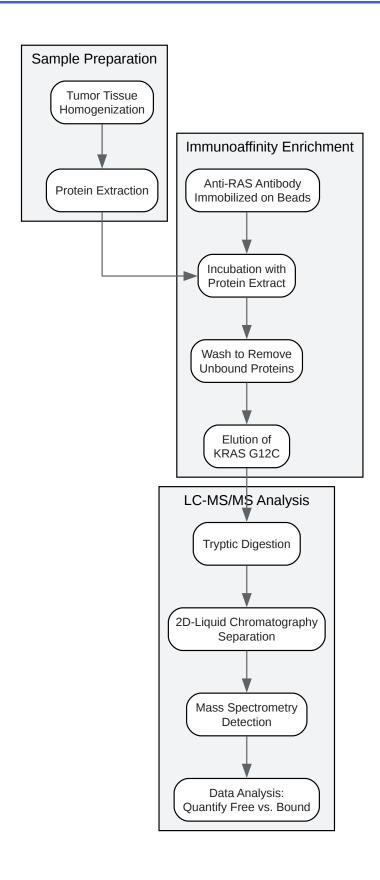
Methods for Assessing In Vivo Target Engagement

Several robust methods can be employed to quantify the engagement of **Calderasib** with KRAS G12C in vivo. The primary techniques include immunoaffinity capture followed by 2D-LC-MS/MS, in vivo Cellular Thermal Shift Assay (CETSA), and Positron Emission Tomography (PET).

Immunoaffinity Capture 2D-LC-MS/MS

This mass spectrometry-based method provides a quantitative measurement of both free (unbound) and **Calderasib**-bound KRAS G12C in tissues, including formalin-fixed paraffinembedded (FFPE) samples.[4][5] This technique is highly sensitive and can be applied to small tissue biopsies.[5]





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Caption: Workflow for immunoaffinity capture 2D-LC-MS/MS.



Experimental Protocol:

- Tissue Processing:
 - For fresh-frozen tissues, homogenize in a suitable lysis buffer.
 - For FFPE tissues, deparaffinize sections, followed by heat-induced antigen retrieval.[4]
- Protein Extraction and Quantification:
 - Extract total protein and determine the concentration using a standard assay (e.g., BCA assay). A minimum of 5 μg of total protein is typically required.[4]
- Immunoaffinity Enrichment:
 - Incubate the protein lysate with an anti-RAS antibody (e.g., clone RAS10) immobilized on magnetic beads to capture both free and Calderasib-bound KRAS G12C.[6]
 - Wash the beads to remove non-specifically bound proteins.
 - Elute the captured KRAS G12C protein.
- Sample Preparation for MS:
 - Denature, reduce, and alkylate the eluted proteins.
 - Perform tryptic digestion overnight.[6]
- 2D-LC-MS/MS Analysis:
 - Analyze the digested peptides using a two-dimensional liquid chromatography system coupled to a tandem mass spectrometer.
 - Develop a targeted MS method to detect and quantify the unique peptides corresponding to both unbound and Calderasib-bound KRAS G12C.
- Data Analysis:

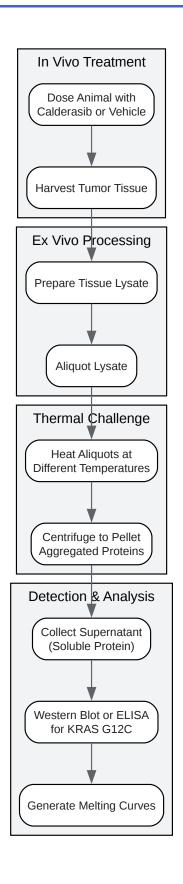


Calculate the percentage of target engagement by comparing the abundance of the
 Calderasib-bound peptide to the total (bound + unbound) KRAS G12C peptide.

In Vivo Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[7] When **Calderasib** binds to KRAS G12C, the protein becomes more resistant to heat-induced denaturation. This change in thermal stability can be detected and quantified.





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Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).



Experimental Protocol:

- Animal Treatment:
 - Dose tumor-bearing animals with Calderasib or a vehicle control.
- Tissue Collection and Lysate Preparation:
 - At a specified time point, harvest the tumor tissues.
 - Homogenize the tissues in a detergent-free lysis buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysate by high-speed centrifugation to obtain the soluble protein fraction.
- Thermal Challenge:
 - Aliquot the lysate into PCR tubes.
 - Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.
 - Cool the samples to 4°C.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
- Detection of Soluble KRAS G12C:
 - Collect the supernatant containing the soluble protein fraction.
 - Quantify the amount of soluble KRAS G12C in each sample using Western blotting or ELISA.
- Data Analysis:

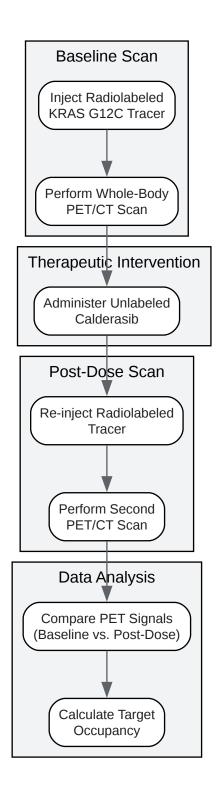


- Plot the percentage of soluble KRAS G12C against the temperature for both the vehicle and Calderasib-treated groups.
- A rightward shift in the melting curve for the Calderasib-treated group indicates target engagement.

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the visualization and quantification of target engagement in the whole body.[2] This is achieved by using a radiolabeled tracer that specifically binds to KRAS G12C.





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Caption: Workflow for PET-based target occupancy assessment.

Experimental Protocol:



Baseline Scan:

- Anesthetize a tumor-bearing animal.
- Inject a radiolabeled KRAS G12C tracer (e.g., [18F]PFPMD) intravenously.[7]
- After a defined uptake period, perform a whole-body PET/CT scan.
- Calderasib Administration:
 - Administer a therapeutic dose of unlabeled Calderasib.
- Post-Dose Scan:
 - At a specified time after Calderasib administration, re-inject the animal with the radiotracer.
 - Perform a second PET/CT scan under the same conditions as the baseline scan.
- Data Analysis:
 - Compare the PET signal intensity in the tumor between the baseline and post-dose scans.
 - A reduction in the PET signal in the post-dose scan indicates that Calderasib is occupying the KRAS G12C target sites, preventing the binding of the radiotracer.
 - Quantify target occupancy based on the degree of signal reduction.

Quantitative Data Presentation

The following tables summarize representative quantitative data for KRAS G12C inhibitors, which can be expected to be similar for **Calderasib**.

Table 1: In Vivo Target Engagement of a KRAS G12C Inhibitor (GDC-6036) in a Xenograft Model[8]



Dose of GDC-6036	Time Post-Dose	Target Engagement (%)
Vehicle	-	0
1 mg/kg	3 hours	~75
5 mg/kg	3 hours	~91
30 mg/kg	3 hours	~98
5 mg/kg	24 hours	>75
30 mg/kg	24 hours	>88

Data from a non-small cell lung cancer xenograft model.

Table 2: Clinical Activity of Calderasib (MK-1084)[3][9]

Treatment	Patient Population	Objective Response Rate (ORR)
Calderasib Monotherapy	Previously treated solid tumors with KRAS G12C mutation	29%
Calderasib + Pembrolizumab	Previously untreated metastatic NSCLC with KRAS G12C mutation	70%

NSCLC: Non-Small Cell Lung Cancer. ORR provides an indirect measure of target engagement leading to a therapeutic response.

Conclusion

The methods described provide a robust framework for assessing the in vivo target engagement of **Calderasib**. The choice of method will depend on the specific research question, available resources, and the stage of drug development. Immunoaffinity capture 2D-LC-MS/MS offers high sensitivity and quantitative precision, CETSA provides a direct measure of biophysical interaction in a physiological context, and PET imaging allows for non-invasive, whole-body assessment of target occupancy. Utilizing these techniques will enable a



comprehensive understanding of **Calderasib**'s mechanism of action and facilitate its clinical development.

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